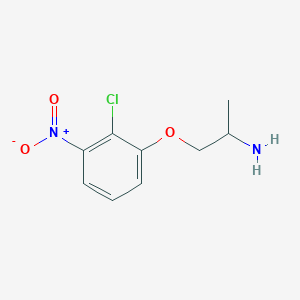
1-(2-Chloro-3-nitrophenoxy)propan-2-amine
Katalognummer B066204
Molekulargewicht: 230.65 g/mol
InChI-Schlüssel: QPWBODAUOAYWCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05589476
Procedure details


7.2 g (0.0414 mol) of 1,1-dimethylethyl 2-hydroxy-1-methylethylcarbamate and 10.8 g (0.0414 mol) 15 of triphenylphosphine are placed in a 500 ml, three-necked, round-bottomed flask containing 140 ml of benzene. The mixture is cooled in an ice bath and 6.5 ml (0.0414 mol) of diethyl azodicarboxylate are added dropwise. The mixture is left stirring for 15 minutes, 4.8 g (0.027 mol) of 2-chloro-3-nitrophenol are added, the temperature of the reaction mixture is left to return to room temperature and the reaction mixture is left stirring overnight. The precipitate obtained is then filtered and the filtrate evaporated. The residue is taken up in 100 ml of a 3N hydrochloric acid solution and is then heated at 80° C. in an oil bath for 2 hours. The phases are separated, the aqueous phase is recovered, the pH is adjusted to alkaline with a concentrated sodium hydroxide solution and extraction is carried out three times with ether. Washing is carried out with water and drying is carried out. There are obtained 6 g of product which is used as is in the following stage.
Quantity
7.2 g
Type
reactant
Reaction Step One

[Compound]
Name
15
Quantity
10.8 g
Type
reactant
Reaction Step Two


Name
diethyl azodicarboxylate
Quantity
6.5 mL
Type
reactant
Reaction Step Four



Name
Identifiers


|
REACTION_CXSMILES
|
O[CH2:2][CH:3]([NH:5]C(=O)OC(C)(C)C)[CH3:4].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.[Cl:44][C:45]1[C:50]([N+:51]([O-:53])=[O:52])=[CH:49][CH:48]=[CH:47][C:46]=1[OH:54]>C1C=CC=CC=1>[Cl:44][C:45]1[C:50]([N+:51]([O-:53])=[O:52])=[CH:49][CH:48]=[CH:47][C:46]=1[O:54][CH2:2][CH:3]([NH2:5])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C)NC(OC(C)(C)C)=O
|
Step Two
[Compound]
|
Name
|
15
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Four
|
Name
|
diethyl azodicarboxylate
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1[N+](=O)[O-])O
|
Step Six
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled in an ice bath
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the temperature of the reaction mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction mixture is left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is recovered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to alkaline with a concentrated sodium hydroxide solution and extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
Washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OCC(C)N)C=CC=C1[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
